molecular formula C9H17NO4S B1501418 N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine CAS No. 33164-64-6

N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine

Cat. No.: B1501418
CAS No.: 33164-64-6
M. Wt: 235.3 g/mol
InChI Key: NSRLJESZWULTTQ-XDKWHASVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine is a useful research compound. Its molecular formula is C9H17NO4S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t6?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRLJESZWULTTQ-XDKWHASVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCO)SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675528
Record name N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33164-64-6
Record name N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine
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N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine
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N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine
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N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine
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Reactant of Route 6
N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine
Customer
Q & A

Q1: What is the significance of N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine in the context of the research paper?

A: The research paper investigates potential biomarkers in urine that can differentiate between smokers, non-smokers, and vapers. this compound was identified as a potential biomarker for e-cigarette use, as its levels were significantly elevated in the urine of e-cigarette users compared to non-smokers. []

Q2: Does the research paper provide further details about the properties or mechanisms of action of this compound?

A: While the paper highlights the presence and potential significance of this compound as a biomarker for vaping, it primarily focuses on identifying potential biomarkers through metabolomics analysis. The paper does not delve into the detailed properties, mechanisms of action, or metabolic pathways associated with this compound. Further research is needed to elucidate these aspects. []

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